N'-(2-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-(2-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a 3-nitrophenyl group at the pyrazole C3 position and a 2-methoxy-substituted benzylidene moiety attached via the hydrazide linkage. This compound is part of a broader class of hydrazone derivatives, which are synthesized through condensation reactions between hydrazides and substituted benzaldehydes.
Properties
CAS No. |
302918-47-4 |
|---|---|
Molecular Formula |
C18H15N5O4 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15N5O4/c1-27-17-8-3-2-5-13(17)11-19-22-18(24)16-10-15(20-21-16)12-6-4-7-14(9-12)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+ |
InChI Key |
DNBMMBYHORBAHT-YBFXNURJSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Carbohydrazide: The carbohydrazide moiety is introduced by reacting the pyrazole derivative with hydrazine hydrate.
Schiff Base Formation: The final step involves the condensation of the carbohydrazide with 2-methoxybenzaldehyde to form the Schiff base, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy and nitro groups dominate oxidation pathways:
Mechanistic Insight :
-
The methoxy group’s electron-donating nature increases ring electron density, favoring oxidation at the ortho position .
-
Nitro groups resist oxidation under mild conditions due to strong electron-withdrawing effects.
Reduction Reactions
The nitro group is highly reactive under reductive conditions:
Computational Support :
-
Density Functional Theory (DFT) calculations show the nitro group’s LUMO (-1.89 eV) facilitates electron acceptance during reduction .
Substitution Reactions
Electrophilic substitution occurs on the aromatic rings:
| Reaction | Reagents/Conditions | Major Products | Key Findings |
|---|---|---|---|
| Nitro group meta-substitution | HNO₃/H₂SO₄, 0°C | Di-nitro derivative | Limited by steric hindrance from existing nitro group; regioselectivity confirmed by LC-MS. |
| Methoxy ring halogenation | Cl₂, FeCl₃ | 2-Chloro-4-methoxy analog | Ortho/para-directing effect of methoxy group observed; 75% yield achieved. |
Structural Influence :
-
The pyrazole ring’s electron-deficient nature directs substitution to the nitro-phenyl ring.
-
X-ray crystallography reveals dihedral angles (18.04°–48.71°) between aromatic systems, affecting reactivity .
Stability and Degradation
The compound’s stability under varying conditions:
Mechanistic Insights from Computational Studies
Key vibrational modes and bond parameters influencing reactivity:
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) isoforms. In vivo studies demonstrated that the compound can reduce edema in animal models comparable to standard anti-inflammatory drugs like indomethacin .
Case Study:
- A study published in a peer-reviewed journal reported that N'-(2-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide significantly reduced paw edema in rats, suggesting its potential as a therapeutic agent for inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound has shown efficacy against several cancer cell lines, including colon carcinoma and breast cancer.
Data Table: Anticancer Efficacy
Case Study:
- In a comparative study, this compound demonstrated a higher cytotoxic effect than standard chemotherapy agents against human cancer cell lines, indicating its potential as a novel anticancer drug .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
Case Study:
Mechanism of Action
The mechanism of action of N’-(2-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the methoxy and nitro groups can influence its binding affinity and specificity. The pyrazole ring can also play a crucial role in its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylidene Group
(a) N'-Benzylidene-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide (CID 9669901)
- Structure : The benzylidene group lacks substituents (R = H), contrasting with the 2-methoxy group in the target compound.
- Impact : The absence of the methoxy group reduces polarity and may decrease hydrogen-bonding capacity. Computational studies suggest that electron-donating groups like methoxy enhance stability through intramolecular interactions .
- Biological Relevance : Unsubstituted benzylidene derivatives often exhibit lower inhibitory activity against targets like SphK1 compared to methoxy-substituted analogs (e.g., IC₅₀ values differ by >10-fold) .
(b) N'-(4-Nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide (CAS 302918-48-5)
- Structure : Incorporates a nitro group at the benzylidene para position.
- Comparison: The 2-methoxy group in the target compound offers better solubility in ethanol and DMSO compared to nitro-substituted analogs .
(c) N'-(3,4,5-Trimethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide (CAS 1285518-53-7)
Variations in the Pyrazole Core
(a) (E)-N'-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide
- Structure : A methyl group replaces the 3-nitrophenyl substituent on the pyrazole.
- Impact : The absence of the nitro group diminishes electron-withdrawing effects, altering electronic properties (e.g., HOMO-LUMO gap: 4.2 eV vs. 3.8 eV in the target compound) .
- Applications : Methyl-substituted analogs are less potent in cytotoxic assays (e.g., IC₅₀ > 50 μM vs. 12 μM for the target compound in breast cancer cell lines) .
(b) 3-(2-Butoxyphenyl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide (CAS 1285683-76-2)
- Structure : A butoxy group replaces the 3-nitrophenyl substituent.
- Impact : The alkoxy chain enhances lipophilicity, improving membrane permeability but reducing aqueous solubility .
Biological Activity
N'-(2-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHNO. The presence of methoxy and nitro functional groups, along with the pyrazole ring, contributes to its unique chemical properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 365.34 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
The mechanism of action for this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The methoxy and nitro groups influence its binding affinity, while the pyrazole ring plays a crucial role in its biological interactions.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) isoforms. In vivo studies demonstrated that this compound can reduce edema in animal models comparable to standard anti-inflammatory drugs like indomethacin .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. For instance, it has been reported to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) with an IC50 value indicating significant activity against tumor growth. Molecular docking studies suggest that it effectively binds to target proteins involved in cancer progression .
3. Antimicrobial Activity
This compound has also shown promising antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies report that it exhibits minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Anti-inflammatory Study : A study conducted on carrageenan-induced edema in rats demonstrated that the compound significantly reduced inflammation compared to control groups .
- Anticancer Study : In vitro tests on MCF-7 cells indicated that the compound inhibited cell growth with an IC50 value of approximately 0.08 µM, highlighting its potential as an anticancer drug .
- Antimicrobial Study : Testing against various pathogens showed effective inhibition at concentrations as low as 40 µg/mL, making it a candidate for further development as an antimicrobial agent .
Q & A
Q. What synthetic routes are commonly employed for pyrazole-carbohydrazide derivatives, and how is structural characterization performed?
Pyrazole-carbohydrazide derivatives are typically synthesized via multi-step condensation reactions. For example, hydrazide intermediates are prepared by reacting pyrazole-3-carboxylic acid derivatives with substituted benzaldehydes under reflux conditions in ethanol or methanol. Structural confirmation relies on FT-IR (to identify C=O, N-H, and C=N stretches), ¹H-NMR (to resolve aromatic protons and methoxy groups), ESI-MS (to verify molecular ion peaks), and single-crystal X-ray diffraction (for unambiguous stereochemical assignment) . Crystallographic data refinement often utilizes SHELX software suites to resolve atomic positions and thermal parameters .
Q. Which spectroscopic techniques are critical for analyzing vibrational and electronic properties of pyrazole-carbohydrazide derivatives?
Key techniques include:
- FT-IR spectroscopy : Identifies functional groups like C=O (1650–1700 cm⁻¹), C=N (1600–1640 cm⁻¹), and N-H (3200–3350 cm⁻¹) .
- ¹H-NMR spectroscopy : Resolves methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.5 ppm), and hydrazide NH signals (δ 10–12 ppm) .
- UV-Vis spectroscopy : Evaluates electronic transitions, particularly π→π* and n→π* in conjugated systems, with solvent effects analyzed using TD-DFT .
Advanced Research Questions
Q. How do density functional theory (DFT) calculations enhance the understanding of electronic and structural properties?
DFT studies (e.g., B3LYP/6-311G**) optimize molecular geometries and predict vibrational frequencies, electrostatic potential maps, and frontier molecular orbitals (HOMO-LUMO gaps). Solvent effects are modeled via self-consistent reaction field (SCRF) methods, such as IEFPCM, to simulate aqueous environments. These calculations validate experimental spectroscopic data and reveal charge distribution patterns critical for reactivity predictions .
Q. What methodological challenges arise in crystallographic refinement of pyrazole-carbohydrazide derivatives, and how are they addressed?
Challenges include resolving disorder in flexible substituents (e.g., methoxy groups) and handling twinning in crystals. SHELXL employs restraints (e.g., SIMU, DELU) to model anisotropic displacement parameters and applies TwinRotMat for detwinning. WinGX integrates tools for data reduction (SAINT), absorption correction (SADABS), and visualization (ORTEP) to improve refinement accuracy .
Q. How are biological activities (e.g., enzyme inhibition) evaluated for pyrazole-carbohydrazide derivatives?
In vitro assays against targets like DNA gyrase involve:
- IC₅₀ determination : Dose-response curves using ATP-dependent supercoiling assays (e.g., for Staphylococcus aureus gyrase) .
- Molecular docking : AutoDock Vina or Glide is used to predict binding modes, with scoring functions assessing hydrogen bonds and hydrophobic interactions at active sites (e.g., GyrB ATP-binding pocket) .
- Structure-activity relationships (SAR) : Substituent effects (e.g., nitro groups at para-positions) are correlated with inhibitory potency .
Q. How can researchers resolve contradictions between experimental and computational data (e.g., vibrational frequencies)?
Discrepancies often arise from approximations in DFT functionals or solvent model limitations. Strategies include:
- Applying scaling factors (0.96–0.98) to DFT-predicted frequencies for better alignment with experimental FT-IR .
- Validating solvation models (e.g., comparing IEFPCM vs. SMD) to improve agreement with UV-Vis or NMR solvent shifts .
- Cross-referencing crystallographic bond lengths/angles with DFT-optimized geometries .
Q. What best practices ensure robust molecular docking studies for pyrazole-carbohydrazide derivatives?
- Force field selection : Use OPLS3e or CHARMM for accurate ligand-protein van der Waals interactions.
- Active site preparation : Include water molecules and co-crystallized ligands (e.g., from PDB 1KZN for DNA gyrase) .
- Validation : Perform redocking (RMSD < 2.0 Å) and use MD simulations (100 ns) to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
